molecular formula C9H14O6 B1248218 Pericosine B

Pericosine B

Cat. No.: B1248218
M. Wt: 218.2 g/mol
InChI Key: VUQJXZNNVAWIKZ-DKXJUACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pericosine B is a natural product found in Periconia byssoides with data available.

Scientific Research Applications

Antitumor Activity

Pericosine B has demonstrated notable cytotoxic effects against various cancer cell lines. Research indicates that it exhibits significant in vitro cytotoxicity against P388 lymphocytic leukemia cells with an effective dose (ED50) of 4 μg/mL, positioning it as a promising candidate for anticancer drug development .

Case Studies

  • Cytotoxicity Testing : In studies involving the evaluation of this compound against several tumor cell lines, it was found to possess moderate cytotoxicity. The compound was tested alongside other pericosines, revealing that pericosine A exhibited greater potency, yet this compound still showed considerable antitumor activity .
  • Mechanism of Action : this compound's mechanism includes inhibition of protein kinases and topoisomerase II, which are critical targets in cancer therapy. These actions contribute to its ability to hinder cancer cell proliferation and induce apoptosis .

Glycosidase Inhibitory Activities

This compound has been evaluated for its inhibitory effects on glycosidases, enzymes that play vital roles in carbohydrate metabolism. The compound's structural features allow it to act as a competitive inhibitor for various glycosidases.

Glycosidase Inhibition Data

CompoundEnzyme TargetIC50 (mM)
This compoundα-Glucosidase2.25
β-Galactosidase5.38
α-MannosidaseNot reported

These findings suggest that this compound could be a valuable lead compound for developing treatments for conditions such as diabetes, where glycosidase inhibition is beneficial .

Synthetic Efforts and Structural Insights

The synthesis of this compound has been achieved through various chemical pathways, allowing researchers to explore its structural analogs and enhance its biological activity. The total synthesis process involves complex reactions starting from precursors like quinic acid, leading to the development of both enantiomers of this compound .

Synthetic Pathways Overview

  • Starting Material : (−)-Quinic acid
  • Total Synthesis Steps : 9 steps with a total yield of approximately 12%
  • Key Reactions : Ring opening of β-epoxides and stereoselective reductions are critical in achieving the desired stereochemistry necessary for activity .

Future Directions and Research Opportunities

Given the promising biological activities associated with this compound, future research could focus on:

  • Enhanced Synthesis : Developing more efficient synthetic routes to increase yields and reduce costs.
  • Analog Development : Exploring structural modifications to enhance potency and selectivity against specific cancer types or glycosidases.
  • In Vivo Studies : Conducting comprehensive animal studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound in clinical settings.

Properties

Molecular Formula

C9H14O6

Molecular Weight

218.2 g/mol

IUPAC Name

methyl (3S,4S,5S,6R)-3,4,5-trihydroxy-6-methoxycyclohexene-1-carboxylate

InChI

InChI=1S/C9H14O6/c1-14-8-4(9(13)15-2)3-5(10)6(11)7(8)12/h3,5-8,10-12H,1-2H3/t5-,6-,7-,8+/m0/s1

InChI Key

VUQJXZNNVAWIKZ-DKXJUACHSA-N

Isomeric SMILES

CO[C@H]1[C@H]([C@H]([C@H](C=C1C(=O)OC)O)O)O

Canonical SMILES

COC1C(C(C(C=C1C(=O)OC)O)O)O

Synonyms

pericosine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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